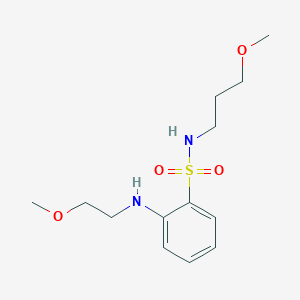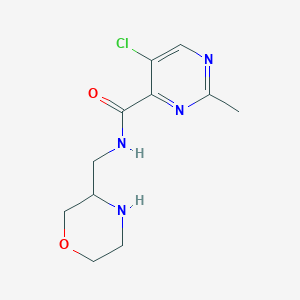
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide, also known as ETP-46464, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide has been studied extensively for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called tankyrase, which is involved in the regulation of cell growth and division. Inhibition of tankyrase has been shown to lead to the activation of a cellular pathway that promotes cell death, making 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide a promising candidate for cancer therapy.
Mecanismo De Acción
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide works by binding to the catalytic domain of tankyrase, inhibiting its activity. This leads to the stabilization of a protein called AXIN, which is involved in the regulation of the Wnt signaling pathway. Stabilization of AXIN leads to the activation of a cellular pathway that promotes cell death, ultimately leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of tankyrase activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide in lab experiments is its specificity for tankyrase, which reduces the likelihood of off-target effects. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the optimization of dosing and delivery methods for clinical use. Additionally, further research is needed to determine the full extent of 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 1-ethyl-5-methylpyrazole-4-carboxylic acid, morpholine, and acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-16-9(2)11(7-15-16)12(17)14-6-10-8-18-5-4-13-10/h7,10,13H,3-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMCSUUBAJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCC2COCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)

![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)
